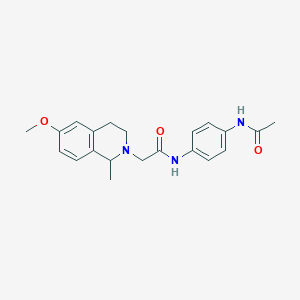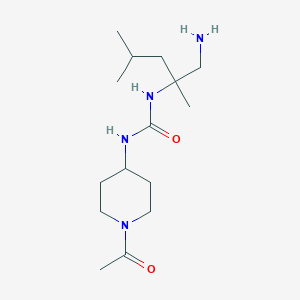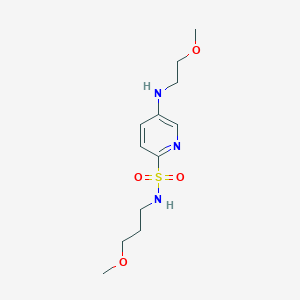
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFB or DFB-OMe and is a derivative of benzamide. In
作用機序
The mechanism of action of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide has been shown to have other biochemical and physiological effects. Studies have shown that DFB-OMe exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using DFB-OMe is its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide. One area of research is the development of more potent and selective PARP inhibitors based on the structure of DFB-OMe. Another area of research is the investigation of the potential use of DFB-OMe in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to explore the anti-inflammatory and neuroprotective effects of DFB-OMe and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide is a chemical compound that has shown promising results in various areas of scientific research. Its potent antitumor activity, anti-inflammatory effects, and neuroprotective effects make it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. Further research is needed to explore its full potential and identify new applications for this compound.
合成法
The synthesis of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide involves the reaction of 2,3-difluoro-4-hydroxybenzoic acid with 1,3-dimethoxy-2-propanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield the final product, DFB-OMe.
科学的研究の応用
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DFB-OMe is in the field of cancer research. Studies have shown that DFB-OMe exhibits potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c1-18-5-6(4-15)14-11(17)7-2-3-8(16)10(13)9(7)12/h2-3,6,15-16H,4-5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRXGLMZBPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NC(=O)C1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)
![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)
